molecular formula C20H17BrN2O5 B10906378 4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B10906378
M. Wt: 445.3 g/mol
InChI Key: JNCMZJFWPXHQQL-OVCLIPMQSA-N
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Description

4-{4-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, methoxy groups, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination: The aromatic ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Condensation Reaction: The final step involves the condensation of the brominated, methoxylated aromatic aldehyde with the pyrazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-{4-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID
  • **4-{4-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID
  • **4-{4-[(E)-1-(3-FLUORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID

Uniqueness

The uniqueness of 4-{4-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in certain chemical reactions compared to its chloro or fluoro analogs.

This detailed overview provides a comprehensive understanding of 4-{4-[(E)-1-(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

4-[(4E)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C20H17BrN2O5/c1-11-15(8-12-9-16(21)18(28-3)17(10-12)27-2)19(24)23(22-11)14-6-4-13(5-7-14)20(25)26/h4-10H,1-3H3,(H,25,26)/b15-8+

InChI Key

JNCMZJFWPXHQQL-OVCLIPMQSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)OC)OC)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OC)OC)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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